molecular formula C8H10N2O4 B8183918 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8183918
M. Wt: 198.18 g/mol
InChI Key: LGODCOYRRFBDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has a carboxylic acid functional group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method allows for large-scale production with minimal human intervention.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or esters.

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of new biological probes and imaging agents.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of various industrial chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or medical context.

Comparison with Similar Compounds

  • 1H-pyrazole-4-carboxylic acid

  • 1-(2-oxoethyl)-1H-pyrazole-4-carboxylic acid

  • 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

Properties

IUPAC Name

1-(2-ethoxy-2-oxoethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-4-6(3-9-10)8(12)13/h3-4H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGODCOYRRFBDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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